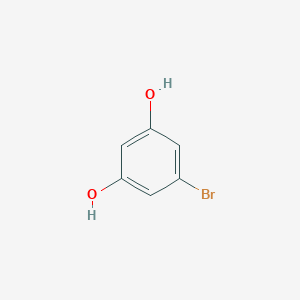
2,5-Diphenylfuran-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of 2,5-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the 2- and 5-positions. The chemical formula of this compound is C18H12O5, and it has a molecular weight of 308.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in cyclohexane in the presence of potassium hydroxide (KOH) and requires refluxing for 6 to 8 hours. The yields of this reaction range from 73.4% to 98.6% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,5-Diphenylfuran-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Diphenylfuran-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit metallo-beta-lactamase enzymes, which are involved in antibiotic resistance. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-dicarboxylic acid: A bio-based platform chemical used in the synthesis of polyesters.
3,4-Dihydroxyfuran-2,5-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness
2,5-Diphenylfuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to inhibit metallo-beta-lactamase enzymes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
19799-49-6 |
|---|---|
Formule moléculaire |
C18H12O5 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2,5-diphenylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
QPKYPOMZPFDBEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
Key on ui other cas no. |
19799-49-6 |
Synonymes |
2,5-diphenylfuran-3,4-dicarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


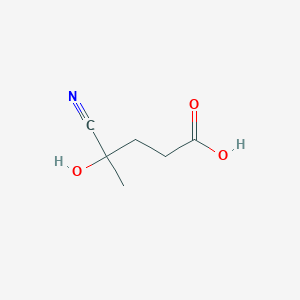
![1-[4-(4-Aminophenyl)sulfonylphenyl]ethanone](/img/structure/B24730.png)
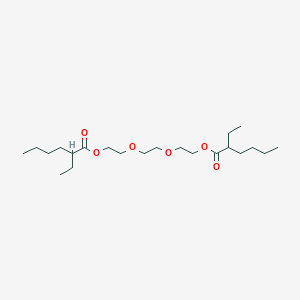
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
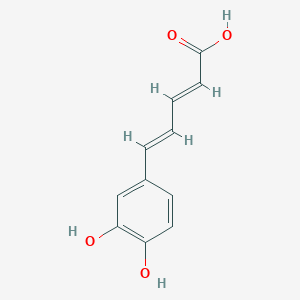

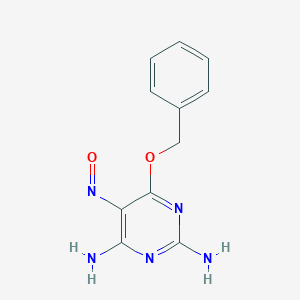
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
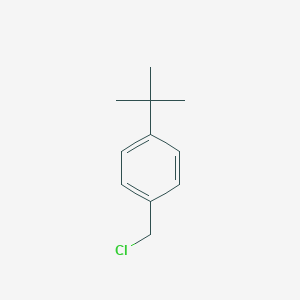
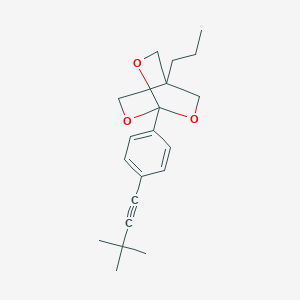
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
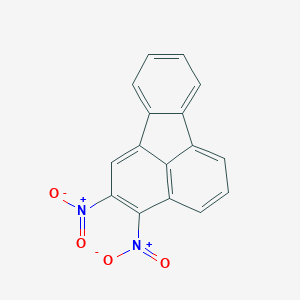
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
